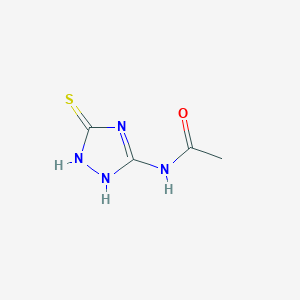

5-Acetamido-3-mercapto-1,2,4-triazole

CAS No.:

Cat. No.: VC13990818

Molecular Formula: C4H6N4OS

Molecular Weight: 158.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H6N4OS |

|---|---|

| Molecular Weight | 158.18 g/mol |

| IUPAC Name | N-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)acetamide |

| Standard InChI | InChI=1S/C4H6N4OS/c1-2(9)5-3-6-4(10)8-7-3/h1H3,(H3,5,6,7,8,9,10) |

| Standard InChI Key | YMNRNDMRXWWUJD-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1=NC(=S)NN1 |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

5-Acetamido-3-mercapto-1,2,4-triazole is systematically named N-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)acetamide. Its molecular formula, C₄H₆N₄OS, corresponds to a molecular weight of 158.18 g/mol. The IUPAC name reflects the substitution pattern: the acetamido group at position 5 and the thione tautomer (sulfanylidene) at position 3. The canonical SMILES representation, CC(=O)NC1=NC(=S)NN1, underscores the connectivity of functional groups.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₄H₆N₄OS |

| Molecular Weight | 158.18 g/mol |

| IUPAC Name | N-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)acetamide |

| Canonical SMILES | CC(=O)NC1=NC(=S)NN1 |

| InChI Key | YMNRNDMRXWWUJD-UHFFFAOYSA-N |

| PubChem CID | 14823731 |

Tautomerism and Electronic Structure

Synthesis and Reaction Pathways

Conventional Synthesis from Thiosemicarbazide

The most reported synthesis route involves the acylation of thiosemicarbazide with acetic anhydride under basic conditions. This one-pot reaction proceeds via nucleophilic attack of the thiosemicarbazide’s amino group on the electrophilic carbonyl carbon of acetic anhydride, followed by cyclization to form the triazole ring.

Reaction Mechanism Overview:

-

Acylation Step:

Thiosemicarbazide + Acetic Anhydride → N-Acetylthiosemicarbazide + Acetic Acid -

Cyclization:

Intramolecular dehydration forms the 1,2,4-triazole core, with simultaneous incorporation of the mercapto group.

Table 2: Optimal Reaction Conditions

| Parameter | Condition |

|---|---|

| Solvent | Aqueous NaOH (10%) |

| Temperature | 80–100°C |

| Reaction Time | 4–6 hours |

| Yield | 60–75% |

Advanced Methodologies from Triazole Synthesis Reviews

Recent advances in 1,2,4-triazole synthesis, such as PEG-mediated cyclization and ceric ammonium nitrate (CAN)-catalyzed oxidative cyclization, offer potential routes to optimize yield and purity . For instance, polyethylene glycol (PEG-400) as a green solvent enhances reaction efficiency by stabilizing intermediates through hydrogen bonding, while CAN acts as a dual oxidant and Lewis acid to facilitate cyclization . Adapting these methods could address limitations in traditional synthesis, such as moderate yields and byproduct formation.

Physicochemical and Spectroscopic Properties

Solubility and Stability

5-Acetamido-3-mercapto-1,2,4-triazole exhibits limited solubility in nonpolar solvents (e.g., hexane) but moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Stability studies indicate decomposition above 200°C, with the mercapto group prone to oxidation under ambient conditions, necessitating storage in inert atmospheres.

UV-Vis and Fluorescence Spectroscopy

Emerging Applications and Future Directions

Materials Science

The compound’s thiol/thione equilibrium enables its use as a ligand in coordination chemistry. Silver(I) complexes of similar triazoles exhibit luminescent properties, applicable in organic light-emitting diodes (OLEDs) .

Drug Development Opportunities

Priority Research Areas:

-

Structure-Activity Relationship (SAR) Studies: Modifying the acetamido and mercapto substituents to enhance bioavailability.

-

Nanoparticle Drug Delivery: Encapsulation in liposomes or polymeric nanoparticles to improve solubility and target specificity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume